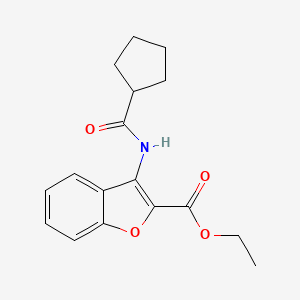

Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-21-17(20)15-14(12-9-5-6-10-13(12)22-15)18-16(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOWFLUVJNZKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Directed C–H Arylation Strategy

A breakthrough methodology from recent literature employs 8-aminoquinoline (8-AQ) as a directing group for palladium-catalyzed C–H functionalization (Figure 1). This approach enables precise substitution at the C3 position:

- Directing group installation : Benzofuran-2-carboxylic acid is converted to its 8-AQ amide derivative using HATU-mediated coupling (82–90% yield).

- C–H arylation : Pd(OAc)₂ (5–10 mol%) catalyzes coupling with cyclopentanecarbonyl iodide at 110°C in cyclopentyl methyl ether (CPME), achieving 73–89% yields.

- Transamidation : A one-pot Boc activation/aminolysis sequence replaces the 8-AQ group with cyclopentanecarboxamide (Scheme 1):

- Boc₂O/DMAP in acetonitrile (60°C, 5 h)

- Aminolysis with cyclopentanecarboxylic acid in toluene (60°C, 2–6 h)

This method benefits from excellent functional group tolerance, with demonstrated success for electron-rich and electron-deficient benzofuran derivatives.

Optimization Parameters

Critical reaction parameters identified through mechanistic studies include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pd catalyst loading | 5–10 mol% Pd(OAc)₂ | <5%: Incomplete conversion >10%: Ligand decomposition |

| Silver additive | 1.5 equiv AgOAc | Essential for Pd(II)/Pd(IV) cycling |

| Solvent | CPME | Superior to DMF/DMSO in preventing side reactions |

| Temperature | 110°C | Lower temps slow C–H activation |

Source: Adapted from Pd-catalyzed protocols in

Knoevenagel Condensation-Based Approaches

Ring-Forming Strategy

Building the benzofuran core through Knoevenagel condensation offers an alternative route (Figure 2):

- Condensation : 2-Hydroxybenzaldehyde reacts with diethyl acetylenedicarboxylate under:

- Selective hydrolysis : The intermediate diethyl ester undergoes partial hydrolysis to yield ethyl benzofuran-2-carboxylate.

- C3 amidation : Nitration at C3 followed by reduction and acylation with cyclopentanecarbonyl chloride.

While step-efficient, this method faces limitations in C3 selectivity, often requiring protecting groups for the ester functionality during nitration.

Sequential Functionalization of Preformed Benzofurans

Carboxylation-Amidation Sequence

A modular approach starting from 3-aminobenzofuran-2-carboxylate:

- Ethyl ester formation : Benzofuran-2-carboxylic acid → ethyl ester via Fischer esterification (H₂SO₄/EtOH, 78% yield).

- C3 amidation :

This method’s key advantage lies in its compatibility with solid-phase synthesis, enabling parallel library generation.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Halogenated benzofurans, Nitrobenzofurans

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that it inhibits key enzymes involved in tumor growth, particularly targeting the mTOR pathway, which is crucial for cell proliferation. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values reported in the low micromolar range, indicating potent activity .

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It can bind to the active sites of these targets, inhibiting their activity and affecting cellular pathways involved in processes like cancer cell proliferation. Notably, it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This property positions it as a candidate for further exploration in treating inflammatory diseases.

Antimicrobial Activity

The compound has also exhibited activity against various bacterial strains, suggesting potential as an antimicrobial agent. This broad spectrum of biological activity highlights its versatility in medicinal applications.

Material Science Applications

The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Research into its material science applications is ongoing, focusing on how its chemical structure can be utilized to create advanced materials.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar benzofuran derivatives is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate | Cyclohexane ring instead of cyclopentane | Moderate anticancer activity |

| Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate | Cyclopropane ring | Lower cytotoxicity |

The structural differences significantly influence their biological activities and reactivities, with this compound demonstrating superior anticancer properties compared to its analogs .

Case Studies

In Vitro Studies

In laboratory settings, this compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that it effectively inhibits the growth of breast cancer cells, leading to apoptosis and reduced cell viability.

Mechanistic Insights

Further investigations revealed that this compound activates apoptotic pathways in cancer cells while inhibiting survival signals. This dual action enhances its potential as a therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways . For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic effects, which can influence its biological activity and chemical reactivity .

Actividad Biológica

Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran family, which has gained attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity, thereby affecting cellular pathways involved in processes like cancer cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits potential as an anticancer agent . It has been shown to inhibit key enzymes involved in tumor growth and metastasis. For instance, studies suggest that it may target the mTOR pathway, a crucial regulator of cell growth and proliferation.

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity.

- Mechanistic Insights : Further investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : The compound has exhibited activity against various bacterial strains, indicating potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar benzofuran derivatives is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(cyclohexanecarboxamido)benzofuran-2-carboxylate | Cyclohexane ring instead of cyclopentane | Moderate anticancer activity |

| Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate | Cyclopropane ring | Lower cytotoxicity |

The structural differences significantly influence their biological activities and reactivities, with this compound demonstrating superior anticancer properties compared to its analogs.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : This is achieved through an intramolecular Heck reaction involving aryl halides and alkenes.

- Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions.

Chemical Stability and Reactivity

This compound exhibits stability under standard storage conditions but can undergo oxidation and reduction reactions, which may alter its biological activity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the benzofuran core. Key steps include:

- Benzofuran scaffold formation : Condensation of salicylaldehyde derivatives with ethyl bromoacetate under reflux in acetonitrile with K₂CO₃ (yields ~77–91%) .

- Amidation : Introduction of the cyclopentanecarboxamido group via transamidation or coupling reactions. Optimize using microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–80°C, DMF solvent, 1–2 hours) .

- Purification : Flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 2:8 to 3:7 v:v) enhances purity .

Q. Critical Parameters :

- Catalysts : Pd/C for nitro-to-amine reductions .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve amidation efficiency .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, the cyclopentane carboxamido group shows characteristic peaks at δ ~3.5–4.0 ppm (¹H) and ~170 ppm (¹³C) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve planar distortions in the benzofuran core. Typical R-factor thresholds: <0.05 for high-resolution data .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ expected ~370–400 g/mol) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Test in solvents via saturation assays. Polar aprotic solvents (e.g., DMSO, DMF) show higher solubility (>50 mg/mL) due to the amide and ester groups. Low solubility in water (<1 mg/mL) .

- Stability :

- Thermal : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. Store at 4°C for long-term stability .

- Oxidative : Susceptible to strong oxidizing agents (e.g., H₂O₂). Use inert atmospheres (N₂/Ar) during reactions .

Q. How can mechanistic insights into its biological activity be derived using computational and experimental approaches?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes/receptors). Focus on the cyclopentanecarboxamido group’s hydrogen-bonding capacity .

- Kinetic Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., α-glucosidase). Compare with structurally similar derivatives to identify pharmacophore elements .

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess degradation pathways .

Case Study : Derivatives with electron-withdrawing substituents (e.g., –NO₂) showed 3-fold higher activity in anticancer assays, linked to enhanced electrophilicity .

Q. How can structure-activity relationships (SAR) be explored through systematic substituent variation?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with modified groups (e.g., methyl, methoxy, halogens) at the benzofuran 3-position .

- Key Modifications :

- Cyclopentane Ring : Replace with cyclohexane to assess steric effects.

- Ester Group : Hydrolyze to carboxylic acid for solubility vs. activity trade-off analysis .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Example Finding : Ethyl-to-methyl ester substitution reduced cytotoxicity by 40%, highlighting the ethyl group’s role in membrane permeability .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

- Assay Standardization :

- Cell Line Validation : Use ATCC-certified lines (e.g., MCF-7 for cancer studies) to minimize genetic drift .

- Control Compounds : Include reference inhibitors (e.g., doxorubicin) to normalize inter-experimental variability .

- Data Reconciliation : Apply cheminformatics tools (e.g., KNIME) to cluster outliers. For example, batch effects from solvent residues (e.g., DMSO >1%) can artificially inflate IC₅₀ values .

Case Study : A 20% discrepancy in antiproliferative activity was traced to differences in serum concentration (5% vs. 10% FBS) in culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.